N-(4,4'-二硝基(1,1'-联苯)-2-基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves direct acylation reactions, palladium-catalyzed reactions, or condensation processes. For example, the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an orally active histone deacetylase inhibitor, showcases the design and synthesis methodologies applicable to benzamide derivatives (Zhou et al., 2008). Similarly, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides through direct acylation highlights a common synthetic route for benzamide derivatives (Younes et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using X-ray crystallography, providing insights into the compound's solid-state properties, hydrogen bonding interactions, and molecular conformations. The crystal structure analysis of such compounds reveals detailed molecular geometry and stabilization mechanisms via hydrogen bonding and π-π interactions, as seen in studies on similar benzamides (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including colorimetric sensing of anions, showcasing their reactive nature and potential for application in sensing technologies. The compound containing a 3,5-dinitrophenyl group demonstrates a drastic color transition in the presence of fluoride anion, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, crystal structure, and thermal stability, are crucial for their practical applications. These compounds exhibit good solubility in organic solvents and thermal stability, making them suitable for various applications in materials science and organic synthesis (Liou & Chang, 2008).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including their reactivity, potential for forming hydrogen bonds, and electronic properties, play a significant role in their application in drug design, materials science, and catalysis. The electrochemical and electrochromic properties of triphenylamine-containing aromatic polyamides underscore the versatility and applicability of benzamide derivatives in advanced material applications (Liou & Chang, 2008).

科学研究应用

分子结构和晶体学

- Chernyshev 等人 (2002) 研究了 C-(2,4,6-三硝基苯基)偶氮甲碱的反应,揭示了由低分辨率实验室粉末衍射数据确定的意外分子结构。这突出了二硝基苯甲酰胺衍生物分子结构的复杂性和不可预测性 Chernyshev、Yatsenko、Kuvshinov 和 Shevelev,2002。

聚合物科学和材料

- Rafiee 和 Mohagheghnezhad (2018) 合成了含有咪唑、呋喃和苯甲酰胺单元的新型芳香族二胺,从而得到了具有良好热稳定性和溶解性的聚酰亚胺。这些聚酰亚胺展示了作为有效吸附剂的潜力,可从水溶液中去除孔雀石绿染料和铜离子,展示了它们在环境应用中的效用 Rafiee 和 Mohagheghnezhad,2018。

化学传感

- Younes 等人 (2020) 合成了一系列 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物,发现一种化合物在响应氟化物阴离子时表现出从无色到消色的显着颜色转变。这一发现表明在氟化物检测化学传感器开发中的潜在应用 Younes、Hussein、Shtaiwi、Shahrokhi、Abu Safieh 和 Zhao,2020。

电致变色材料

- Liou 和 Chang (2008) 专注于合成含有 N,N,N',N'-四苯基-对苯二胺部分的芳香族聚酰胺,探索它们的电化学和电致变色性能。他们的研究为电致变色器件的新型材料的开发提供了见解,展示了二硝基苯甲酰胺衍生物在材料科学中的多功能性 Liou 和 Chang,2008。

安全和危害

属性

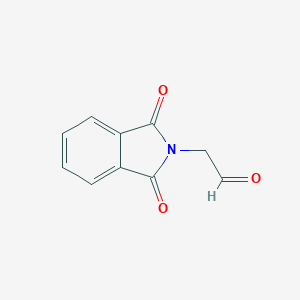

IUPAC Name |

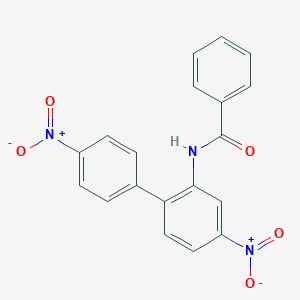

N-[5-nitro-2-(4-nitrophenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(14-4-2-1-3-5-14)20-18-12-16(22(26)27)10-11-17(18)13-6-8-15(9-7-13)21(24)25/h1-12H,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHSXUJZDOVNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233677 | |

| Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

CAS RN |

84682-33-7 | |

| Record name | N-(4,4′-Dinitro[1,1′-biphenyl]-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84682-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084682337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4,4'-Dinitro(1,1'-biphenyl)-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)